molecular formula C30H48O3 B1180797 Pyrocincholic acid methyl ester CAS No. 107160-24-7

Pyrocincholic acid methyl ester

Cat. No.: B1180797
CAS No.: 107160-24-7
M. Wt: 456.7 g/mol
InChI Key:
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Description

Pyrocincholic acid methyl ester is a triterpenoid compound derived from the herbs of Nauclea officinalis. It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C30H48O3 and a molecular weight of 456.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrocincholic acid methyl ester can be synthesized through esterification reactions. One common method involves the reaction of pyrocincholic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced catalysts and optimized reaction conditions to minimize by-products and improve purity .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

Major Products Formed:

    Hydrolysis: Pyrocincholic acid and methanol.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding alcohol of this compound.

Mechanism of Action

The mechanism of action of pyrocincholic acid methyl ester involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The compound may exert its effects by binding to receptors or enzymes involved in these pathways, thereby influencing cellular responses .

Properties

IUPAC Name

methyl (4aS,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21-,22-,23-,24-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJLCVYGDWRBEN-DVXVSMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C3CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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